4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H6F6O2 and its molecular weight is 272.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ratiometric Fluorescent Probes
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative relevant to the chemical structure of interest, was developed as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe displayed a significant hypsochromic shift in emission, facilitating the quantitative detection of these amino acids, highlighting its potential in biomedical research and diagnostics (Lin et al., 2008).
Photocatalytic Conversion
Research on the photocatalytic conversion of benzyl alcohol to benzaldehyde demonstrated the potential of using environmentally friendly conditions. Metal-free catalysts based on graphitic carbon nitride (g-C3N4), modified by thermal, mechanical, and chemical post-treatment processes, showcased enhanced photocatalytic performance. This study illuminates the role of such compounds in green chemistry and sustainable industrial processes (Lima et al., 2017).
Catalysis in Organic Synthesis
The synthesis of benzaldehyde from benzyl alcohol using nickel ferrite (NiFe2O4) nanoparticles as a catalyst under mild conditions was explored. This approach highlights the utility of such compounds in facilitating selective oxidation reactions, a fundamental process in organic synthesis and industrial chemistry (Iraqui et al., 2020).
Material Science and Engineering
In material science, 4-(trifluorovinyloxy)benzaldehyde was utilized under Wittig conditions to synthesize novel phenylene vinylene-bistrifluorovinyl ether monomers. These polymers exhibit significant thermal stability and fluorescence, suggesting their application in optoelectronic devices and sensors (Neilson et al., 2008).
Environmental Technology
The development of fluorinated microporous polyaminals for the adsorption of carbon dioxide showcases another application. These materials demonstrate enhanced CO2 uptake and selectivity over nitrogen and methane, underscoring their potential in gas separation technologies and combating climate change (Li et al., 2016).
Properties
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-8(9(12,13)14)10(15,16)18-7-3-1-6(5-17)2-4-7/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDJEVVAKIWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.